Benzothiazole, 2-dimethylamino-

Description

BenchChem offers high-quality Benzothiazole, 2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

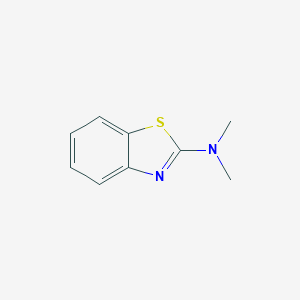

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(dimethylamino)benzothiazole

An In-depth Technical Guide on the Physicochemical Properties of 2-(Dimethylamino)benzothiazole

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical data, details relevant experimental protocols, and visualizes essential workflows.

Core Physicochemical Properties

2-(Dimethylamino)benzothiazole is a derivative of the benzothiazole heterocyclic system, which is a foundational structure in many biologically active compounds.[1] The addition of a dimethylamino group at the 2-position influences its electronic properties and, consequently, its physical and chemical behavior.[2] While specific experimental data for some properties of this exact compound are limited in publicly available literature, this guide compiles the known information and provides context based on structurally related compounds.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Notes and References |

| IUPAC Name | N,N-dimethyl-1,3-benzothiazol-2-amine | - |

| CAS Number | 4074-74-2 | [2] |

| Molecular Formula | C₉H₁₀N₂S | [2] |

| Molecular Weight | 178.26 g/mol | [2] |

| Physical State | Expected to be a crystalline solid at room temperature. | Benzothiazole derivatives are generally crystalline solids.[2] |

| Melting Point | Data not available. | The parent compound, benzothiazole, has a melting point of 2°C.[3][4] The addition of the dimethylamino group is expected to increase the melting point.[2] A related compound, 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide, has a melting point of 255–259 °C.[5] |

| Boiling Point | Data not available. | The parent compound, benzothiazole, has a boiling point of 227-228 °C.[3][4] A related thiazole derivative has a boiling point of 273.1 ± 25.0 °C.[6] |

| Solubility | Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). | [2] The parent compound, benzothiazole, is slightly soluble in water.[4] |

| pKa | Data not available. | - |

| logP (Octanol/Water) | Data not available. | The parent compound, benzothiazole, has an experimentally determined log Kow of 2.01.[7] A computed XLogP3 value for a related compound, 6-(dimethylamino)-2(3H)-benzothiazolone, is 1.9.[8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are standard and widely accepted protocols in chemical and pharmaceutical research.

Synthesis Protocol: General Route for 2-Alkyl/Aryl-Benzothiazoles

A common and efficient method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds.[1][9]

Materials:

-

2-aminothiophenol

-

Appropriate aldehyde (in this case, a dimethylformamide equivalent or a related reactant would be used to install the dimethylamino group)

-

Solvent (e.g., Dichloromethane, Methanol, or solvent-free conditions)

-

Catalyst (optional, can be acid or base-catalyzed, or use an oxidizing agent)[5][9]

-

4Å Molecular Sieves (for dehydration)[1]

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the appropriate aldehyde (1.5 eq) in a suitable solvent like dichloromethane, add 4Å molecular sieves.[1]

-

Add 2-aminothiophenol (1.0 eq) dropwise to the mixture.[1]

-

Stir the reaction mixture at room temperature for 1.5 to 2 hours.[1]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

The intermediate, a 2,3-dihydrobenzo[d]thiazole, can be oxidized to the final benzothiazole product. This can often be achieved using an oxidizing agent like pyridinium chlorochromate (PCC) supported on silica gel or by exposure to air in DMSO.[1][9]

-

Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]

Melting Point Determination Protocol (Capillary Method)

Materials:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Sample of the purified compound

-

Thermometer

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures. A narrow range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination Protocol (Shake-Flask Method)

Materials:

-

The compound of interest (solute)

-

Selected solvent (e.g., water, buffer, organic solvent)

-

Small vials or test tubes with secure caps

-

Shaker or agitator at a constant temperature

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter can be used for separation.

-

Dilute the saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination Protocol (Potentiometric Titration)

Materials:

-

Calibrated pH meter and electrode

-

Titration vessel

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

-

Solution of the compound at a known concentration (e.g., 1 mM)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration.

-

Place the solution in the titration vessel and purge with nitrogen to remove dissolved CO₂.

-

Immerse the pH electrode in the solution and begin stirring.

-

If the compound is a base, titrate by adding small, precise increments of a standardized acid solution from the burette. If it is an acid, titrate with a standardized base.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

logP Determination Protocol (Shake-Flask Method)

Materials:

-

1-Octanol (pre-saturated with water or buffer)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

-

Vials or centrifuge tubes

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous phase (e.g., 990 µL of PBS buffer) and the immiscible organic phase (e.g., 100 µL of 1-octanol).

-

Securely cap the vial and shake or vortex it vigorously for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Carefully remove an aliquot from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC.

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of 2-(dimethylamino)benzothiazole.

Caption: General workflow for the synthesis of 2-(dimethylamino)benzothiazole.

Caption: Experimental workflow for melting point determination via the capillary method.

Caption: Experimental workflow for logP determination using the shake-flask method.

References

- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Benzothiazole, 2-dimethylamino- (4074-74-2) for sale [vulcanchem.com]

- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]

- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (EVT-321479) | 78441-69-7 [evitachem.com]

- 7. env.go.jp [env.go.jp]

- 8. 2(3H)-Benzothiazolone, 6-(dimethylamino)- | C9H10N2OS | CID 12770882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and characterization of 2-dimethylamino-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details a probable synthetic protocol, summarizes key characterization data, and presents a visual representation of the synthetic workflow.

Synthesis of 2-Dimethylamino-benzothiazole

The synthesis of 2-dimethylamino-benzothiazole can be effectively achieved via a nucleophilic aromatic substitution reaction. This approach involves the reaction of a 2-halo-benzothiazole, such as 2-chlorobenzothiazole, with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon at the 2-position of the benzothiazole ring, displacing the chloride leaving group. 2-Chlorobenzothiazoles are common precursors for the synthesis of 2-substituted benzothiazoles[1].

Experimental Protocol

Reaction: Synthesis of 2-Dimethylamino-benzothiazole from 2-Chlorobenzothiazole and Dimethylamine.

Materials and Reagents:

| Reagent/Material | Grade |

| 2-Chlorobenzothiazole | ≥98% |

| Dimethylamine (40% solution in water or 2M in THF/Methanol) | Reagent Grade |

| Triethylamine | ≥99% |

| Dichloromethane (DCM) | Anhydrous |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Saturated Sodium Bicarbonate Solution | |

| Brine |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq).

-

Solvent and Base: Dissolve the 2-chlorobenzothiazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq) to the solution to act as a base to neutralize the HCl formed during the reaction.

-

Addition of Nucleophile: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (2.0 eq) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-dimethylamino-benzothiazole.

Characterization Data

The following tables summarize the expected quantitative data for 2-dimethylamino-benzothiazole based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.25 g/mol |

| Appearance | Expected to be a solid |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic H (Benzothiazole) |

| ~7.2-7.4 | m | 2H | Aromatic H (Benzothiazole) |

| ~3.1 | s | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C2 (C=N) |

| ~153 | C7a |

| ~133 | C3a |

| ~126 | Aromatic CH |

| ~123 | Aromatic CH |

| ~121 | Aromatic CH |

| ~120 | Aromatic CH |

| ~40 | -N(CH₃)₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1610 | C=N stretch (thiazole ring) |

| ~1560 | Aromatic C=C stretch |

| ~1350 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 178.0565 | [M]⁺ (Calculated for C₉H₁₀N₂S) |

| 163 | [M - CH₃]⁺ |

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for 2-dimethylamino-benzothiazole.

Caption: Synthetic route to 2-dimethylamino-benzothiazole.

References

CAS number and molecular weight of 2-dimethylamino-benzothiazole

This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and biological significance of 2-dimethylamino-benzothiazole. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its physicochemical characteristics, experimental protocols, and relevant biological pathways.

Physicochemical Properties

2-Dimethylamino-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a dimethylamino group at the 2-position. This substitution significantly influences its chemical properties and biological activity.

Data Presentation: Core Properties

| Property | Value | Reference |

| CAS Number | 4074-74-2 | [1] |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.26 g/mol | [1] |

| IUPAC Name | N,N-dimethyl-1,3-benzothiazol-2-amine |

Synthesis Methodology

The synthesis of 2-substituted benzothiazoles, including 2-dimethylamino-benzothiazole, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with a suitable reagent to introduce the 2-substituent.

Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles

A prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl compounds, such as aldehydes or carboxylic acids.[2][3] This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization and oxidation to yield the final benzothiazole product.[3]

Workflow for the Synthesis of 2-Arylbenzothiazoles

References

The Diverse Biological Activities of 2-Substituted Benzothiazoles: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. In particular, derivatives substituted at the 2-position have garnered significant attention due to their broad and potent biological activities. This technical guide provides a comprehensive literature review of the multifaceted pharmacological effects of 2-substituted benzothiazoles, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anticancer Activity of 2-Substituted Benzothiazoles

A substantial body of research highlights the potential of 2-substituted benzothiazoles as effective anticancer agents.[1][2][3][4] These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, liver, and pancreas.[5][6][7][8] The anticancer efficacy is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[9]

Quantitative Anticancer Data

The in vitro anticancer activity of various 2-substituted benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.

| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |

| 6e | N'-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)-4-methylbenzohydrazide | HepG2 (Liver) | 10.88 | [5] |

| 6f | N'-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)-4-methylbenzohydrazide | HepG2 (Liver) | 10.00 | [5] |

| Compound A | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [6] |

| Compound B | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [6] |

| 4a | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 | [9] |

| 4b | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 35 | [9] |

| 24 | 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methylthio)benzothiazole | C6 (Glioma) | 4.63 | [7] |

| 13 | N-(6-chlorobenzothiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | HCT116 (Colon) | 6.43 | [7] |

| 4a | 5-((6-chlorobenzothiazol-2-yl)amino)-3-phenylthiazolidine-2,4-dione | MCF-7 (Breast) | 3.84 | [10] |

| 7e | 2-((pyridin-2-ylamino)methylthio)benzothiazole | SK-BR-3 (Breast) | 0.0012 | [8] |

| 7d | 2-((pyridin-2-ylamino)methylthio)-6-nitrobenzothiazole | A431 (Skin) | 0.02 | [8] |

Mechanisms of Anticancer Action

The anticancer effects of 2-substituted benzothiazoles are mediated through multiple mechanisms, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways.

Many 2-substituted benzothiazole derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed through assays that detect key apoptotic events, such as the externalization of phosphatidylserine on the cell membrane and DNA fragmentation.

Several key signaling pathways that are often dysregulated in cancer are targeted by 2-substituted benzothiazoles. These include:

-

JAK/STAT Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway by benzothiazole derivatives can lead to the suppression of tumor growth.

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival. Downregulation of this pathway is a common mechanism for the anticancer activity of these compounds.

-

ERK/MAPK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and migration. Inhibition of ERK/MAPK signaling can impede cancer progression.

Caption: Anticancer mechanisms of 2-substituted benzothiazoles.

Antimicrobial Activity of 2-Substituted Benzothiazoles

2-Substituted benzothiazoles also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13][14][15][16][17][18] Their efficacy is attributed to various mechanisms, including the inhibition of essential microbial enzymes and disruption of cellular processes.[13][19]

Quantitative Antimicrobial Data

The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Substitution at C2 | Microorganism | MIC (µg/mL) | Reference |

| 3e | 1-(4-chlorophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazole | Staphylococcus aureus | 3.12 | [16] |

| 3e | 1-(4-chlorophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazole | Escherichia coli | 3.12 | [16] |

| 3n | 1-(4-nitrophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazole | Candida albicans | 1.56 | [16] |

| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide | Escherichia coli | 7.81 | [14] |

| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide | Klebsiella pneumoniae | 3.91 | [14] |

| Compound 3 | 2-(naphthalen-1-yl)-1,3-benzothiazole | Escherichia coli | 25 | [13] |

| Compound 4 | 2-(naphthalen-2-yl)-1,3-benzothiazole | Escherichia coli | 25 | [13] |

| 4b | 2-(4-chlorophenyl)-1,3-benzothiazole | Staphylococcus aureus | 3.90 | [15] |

| 4c | 2-(4-bromophenyl)-1,3-benzothiazole | Escherichia coli | 3.90 | [15] |

| Tz-02 | Copper complex of sulfathiazole | Pseudomonas aeruginosa | 2 | [18] |

| Compound 8 | 3-(6-chlorobenzothiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one | Escherichia coli | 0.20 | [17] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-substituted benzothiazoles is believed to stem from their ability to interfere with vital microbial processes.[19] Proposed mechanisms include the inhibition of DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase, enzymes that are essential for bacterial DNA replication and folate synthesis.[12] Some derivatives also act by disrupting the microbial cell membrane integrity.[14]

Caption: Antimicrobial mechanisms of 2-substituted benzothiazoles.

Anticonvulsant Activity of 2-Substituted Benzothiazoles

Certain 2-substituted benzothiazoles, particularly 2-aminobenzothiazole derivatives, have demonstrated significant anticonvulsant properties in preclinical models.[20][21][22][23] These compounds have shown efficacy in protecting against seizures induced by maximal electroshock (MES), a model for generalized tonic-clonic seizures.[20][21]

Quantitative Anticonvulsant Data

The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.

| Compound ID | Substitution at C2 | Test Model | ED50 (mg/kg) | Reference |

| 5i | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES (mice) | 50.8 | [20][21] |

| 5j | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES (mice) | 54.8 | [20][21] |

| CBZ | Carbamazepine (Standard) | MES (mice) | 10.5 | [24] |

| Compound 9 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide | MES (mice) | Potent | [22] |

| 4g | 4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES (mice) | 23.7 | [25] |

Mechanisms of Anticonvulsant Action

The precise mechanisms underlying the anticonvulsant effects of 2-substituted benzothiazoles are still under investigation. However, it is hypothesized that they may act by modulating the activity of ion channels, such as sodium and calcium channels, which are critical for neuronal excitability.[26][27][28][29] Some derivatives may also enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 2-Arylbenzothiazoles

A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde.[30][31][32]

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Ethanol

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

-

Glacial acetic acid (optional)

Procedure:

-

A mixture of 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (10 mL).

-

A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a few drops of glacial acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is refluxed for 2-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the 2-substituted benzothiazole derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

-

The plate is incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and to differentiate between apoptotic and necrotic cells using the DNA-binding dye propidium iodide.

Materials:

-

Cancer cells treated with benzothiazole derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

After incubation, 400 µL of 1X Binding Buffer is added to each tube.

-

The samples are analyzed by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with benzothiazole derivatives

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cells are treated with the test compounds for 24 or 48 hours.

-

The cells are harvested, washed with PBS, and fixed by dropwise addition of cold 70% ethanol while vortexing.

-

The fixed cells are incubated at -20°C for at least 2 hours.

-

The cells are then washed with PBS and resuspended in PI staining solution.

-

After incubation for 30 minutes in the dark at room temperature, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

A serial two-fold dilution of the benzothiazole derivatives is prepared in the broth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

-

Mice (e.g., Swiss albino)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animals are divided into groups, including a vehicle control group, a positive control group, and groups treated with different doses of the test compounds.

-

The test compounds are administered intraperitoneally (i.p.) or orally (p.o.).

-

After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED50 value is calculated based on the percentage of protected animals at different doses.

Caption: General experimental workflow for the evaluation of 2-substituted benzothiazoles.

References

- 1. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. jchr.org [jchr.org]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

- 23. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 27. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 29. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

The Core Mechanism of Action of Aminobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole (2-ABT) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique fused ring system and versatile amino group serve as a foundational structure for a diverse array of pharmacologically active compounds.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action through which these derivatives exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Mechanism of Action in Oncology

The most extensively studied therapeutic application of 2-aminobenzothiazole derivatives is in oncology. These compounds target multiple hallmarks of cancer, primarily through the inhibition of critical signaling kinases and the induction of programmed cell death (apoptosis).[1][6][7]

Kinase Inhibition

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a common driver of cancer.[3] Aminobenzothiazole derivatives have been designed to target several key kinase families.[1][6]

1.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that is frequently hyperactivated in cancer, promoting tumor growth and proliferation.[3][8] Several 2-aminobenzothiazole derivatives act as potent inhibitors of this pathway, targeting key kinases like PI3K and mTOR.[3][8][9] For instance, compound OMS14 showed significant inhibition (65%) of the PI3K isoform PIK3CD/PIK3R1 (p110 δ/p85 α).[8] Another derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC₅₀ value of 1.03 nM.[6] Inhibition of this pathway blocks downstream signaling, leading to cell cycle arrest and reduced cell survival.[6][10]

1.1.2. Tyrosine and Serine/Threonine Kinase Inhibition

Beyond the PI3K pathway, these derivatives inhibit a range of other kinases. This includes receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for angiogenesis and cell growth, as well as serine/threonine kinases like CDK2, which regulates the cell cycle.[6][8] For example, compounds 20 and 21 were found to be potent VEGFR-2 inhibitors with IC₅₀ values of 0.15 µM and 0.19 µM, respectively, comparable to the clinical drug sorafenib.[6] Compound 40 demonstrated inhibitory activity against CDK2 (IC₅₀ = 4.29 µM) and potent cytotoxicity against A549, MCF-7, and Hep3B tumor cell lines.[6]

Induction of Apoptosis

A key mechanism for the anticancer activity of 2-aminobenzothiazole derivatives is the induction of apoptosis, or programmed cell death.[11][12]

1.2.1. The Mitochondrial (Intrinsic) Pathway

Many derivatives trigger apoptosis via the intrinsic, or mitochondrial, pathway.[13] This is often characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, primarily caspase-9 and the executioner caspase-3, which dismantle the cell.[12][13] The derivative YLT322 was shown to induce apoptosis in HepG2 cells through this exact mechanism, associated with the activation of caspases-9 and -3.[13] Similarly, compound 54 triggered apoptosis by decreasing the levels of antiapoptotic proteins BCL-XL and MCL-1.[6]

Quantitative Data: Anticancer Activity

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Target/Mechanism | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| OMS5 | PI3Kδ Inhibition | A549 / MCF-7 | Lung / Breast | 22.13 - 39.51 | [8][14] |

| OMS14 | PI3Kδ Inhibition | A549 / MCF-7 | Lung / Breast | 34.09 - 61.03 | [8][14] |

| Compound 12 | EGFR Inhibition | MCF-7 | Breast | 2.49 | [6] |

| Compound 20 | VEGFR-2 Inhibition | HCT-116 / MCF-7 | Colon / Breast | 7.44 - 8.27 | [6][14] |

| Compound 21 | VEGFR-2 Inhibition | HCT-116 / MCF-7 | Colon / Breast | 11.21 - 10.34 | [6][14] |

| Compound 24 | FAK Inhibition | A549 / C6 | Lung / Rat Glioma | 39.33 / 4.63 | [6][14] |

| Compound 40 | CDK2 Inhibition | MCF-7 / A549 | Breast / Lung | 3.17 - 3.55 | [6] |

| Compound 17d | Cytotoxicity | HepG2 | Liver | 0.41 | [7] |

| Compound 18 | Cytotoxicity | HepG2 | Liver | 0.53 | [7] |

Mechanism of Action as Antimicrobial Agents

Aminobenzothiazole derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanisms often involve the inhibition of essential microbial enzymes that are absent in mammals, providing a degree of selective toxicity.[15]

Key antibacterial mechanisms include:

-

Dihydropteroate Synthase (DHPS) Inhibition : Sulfonamide-containing benzothiazoles compete with the natural substrate (PABA) to inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria.[16]

-

Peptide Deformylase Inhibition : This enzyme is essential for bacterial protein maturation, and its inhibition is a validated antibacterial strategy.[15]

-

DNA Gyrase Inhibition : By targeting this enzyme, the derivatives interfere with bacterial DNA replication and repair.[15]

-

Dihydrofolate Reductase Inhibition : Similar to DHPS, this enzyme is another key component of the folate synthesis pathway.[15]

Quantitative Data: Antimicrobial Activity

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Target Enzyme | Organism | MIC (µg/mL) | Reference(s) |

| Isatin-benzothiazole hybrid (41c) | Peptide Deformylase | E. coli / P. aeruginosa | 3.1 / 6.2 | [15] |

| Schiff base derivative (46a/46b) | Dihydrofolate Reductase | E. coli / P. aeruginosa | 15.62 | [15] |

| Schiff base derivative (59a-d) | Dialkylglycine Decarboxylase | K. pneumoniae | 0.4 - 0.8 | [15] |

| Amide derivative (A07) | Membrane Perturbation | E. coli / S. aureus | 7.81 / 15.6 | [17] |

| Amide derivative (A10) | Membrane Perturbation | E. coli / P. aeruginosa | 15.6 | [17] |

Mechanism of Action in Neurodegenerative Diseases

Recent research has highlighted the potential of 2-aminobenzothiazole derivatives in treating neurodegenerative disorders like Alzheimer's disease (AD).[18][19] The strategy often involves designing multi-target-directed ligands that can address the complex pathology of the disease.[20]

The primary mechanisms include:

-

Cholinesterase Inhibition : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for symptomatic treatment of AD.[18][21]

-

Monoamine Oxidase B (MAO-B) Inhibition : MAO-B is involved in the degradation of neurotransmitters and contributes to oxidative stress in the brain. Its inhibition can be neuroprotective.[19][21]

-

Amyloid-Beta (Aβ) Aggregation Inhibition : Some derivatives have been shown to interfere with the aggregation of Aβ peptides, a key pathological hallmark of AD.[19]

Compound 4f from one study emerged as a potent dual inhibitor of both AChE (IC₅₀ = 23.4 nM) and MAO-B (IC₅₀ = 40.3 nM).[19]

Appendix: Experimental Protocols

A.1. In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt MTT to insoluble purple formazan.[23]

Protocol Steps:

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[24][25]

-

Compound Treatment : Prepare serial dilutions of the 2-aminobenzothiazole derivatives. Remove the old medium from the wells and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[24]

-

Incubation : Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.[24]

-

MTT Addition : After incubation, add 10-20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24]

-

Formazan Formation : Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[24][26]

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[25]

-

Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.[10]

A.2. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal inversely proportional to kinase activity.[10][27]

Protocol Steps:

-

Reagent Preparation : Prepare the kinase buffer, kinase enzyme solution, substrate/ATP mixture, and test compounds (inhibitors) at desired concentrations.[27][28]

-

Reaction Setup : In a white, opaque 96-well or 384-well plate, add the following to each well:

-

Kinase buffer.

-

Test inhibitor or vehicle control.

-

Kinase enzyme solution.

-

Incubate briefly at room temperature.[27]

-

-

Initiate Kinase Reaction : Start the reaction by adding the substrate/ATP mixture to each well.[28]

-

Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[27]

-

Stop Reaction and Detect ATP : Add a kinase detection reagent (such as ADP-Glo™). This reagent stops the kinase reaction and contains luciferase and luciferin.[10][27]

-

Signal Generation : Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[10]

-

Luminescence Reading : Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[10]

-

Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. In vitro kinase assay [protocols.io]

Solubility and Stability of 2-(Dimethylamino)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 2-(dimethylamino)benzothiazole in common solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, general stability considerations for the benzothiazole class of compounds, and detailed experimental protocols to enable researchers to determine these properties for their specific applications.

Solubility Profile

Qualitative Solubility Summary:

-

Aqueous Solubility: Benzothiazole and its derivatives generally exhibit low solubility in water due to their predominantly non-polar structure.[1]

-

Organic Solvents: These compounds are generally soluble in a range of common organic solvents.[1] Based on the behavior of similar compounds, 2-(dimethylamino)benzothiazole is expected to be soluble in solvents such as:

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Dichloromethane

-

Ethyl Acetate

-

Toluene

-

It is crucial for researchers to experimentally determine the precise solubility in their solvent system of interest.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the standard procedure.

Table 1: Key Parameters for Shake-Flask Solubility Determination

| Parameter | Description | Recommended Value/Condition |

| Apparatus | Vials, constant temperature shaker/incubator, pipette, syringe filters (e.g., 0.45 µm), analytical balance, HPLC or UV-Vis spectrophotometer. | - |

| Solvent Selection | A range of common laboratory solvents relevant to the intended application. | Water, Ethanol, Methanol, Acetone, DMSO, etc. |

| Sample Preparation | An excess of the solid compound is added to a known volume of the solvent. | Ensure undissolved solid remains at equilibrium. |

| Equilibration Time | The time required to reach saturation. | Typically 24-72 hours.[3] |

| Temperature Control | Maintained at a constant temperature throughout the experiment. | e.g., 25 °C or 37 °C.[3] |

| Agitation | To ensure thorough mixing and facilitate equilibrium. | Constant shaking or stirring. |

| Sample Collection | An aliquot of the supernatant is carefully removed after allowing the excess solid to settle. | Avoid disturbing the solid phase.[3] |

| Quantification | The concentration of the dissolved compound in the supernatant is determined. | HPLC or UV-Vis spectrophotometry are common methods.[2][3] |

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Stability Profile and Degradation Pathways

Specific stability data for 2-(dimethylamino)benzothiazole is not extensively documented. However, studies on the degradation of other benzothiazole derivatives provide insights into potential stability issues. Benzothiazoles can be susceptible to degradation under certain environmental conditions.

For instance, 2-mercaptobenzothiazole, a related compound, is known to undergo biodegradation.[4] The degradation pathways can involve methylation of the thiol group and ring cleavage.[4] Photodegradation is another potential pathway for benzothiazole derivatives, which can lead to the formation of various photoproducts.[5]

Theoretical studies also contribute to understanding the stability of benzothiazole derivatives. The electronic structure, influenced by substituents, can affect the reactivity and stability of the molecule.[6][7]

Experimental Protocol for Stability Assessment

A comprehensive assessment of the chemical stability of 2-(dimethylamino)benzothiazole should evaluate its degradation under various stress conditions.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | To assess stability in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | To determine susceptibility to oxidation. |

| Thermal Degradation | Heating the solid compound (e.g., at 105 °C) | To assess stability at elevated temperatures. |

| Photostability | Exposure to UV and/or visible light | To evaluate light-induced degradation. |

Logical Workflow for Chemical Stability Assessment

Caption: Logical workflow for assessing the chemical stability of a compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-(dimethylamino)benzothiazole for researchers and drug development professionals. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for determining these critical parameters. The shake-flask method for solubility and a comprehensive forced degradation study for stability are recommended to generate the necessary data for informed decision-making in research and development processes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

The Therapeutic Promise of Benzothiazoles: A Technical Guide to Their Anticancer, Antimicrobial, and Neuroprotective Applications

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential in addressing a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current landscape of benzothiazole-based therapeutics, focusing on their anticancer, antimicrobial, and neuroprotective applications. It details the quantitative measures of their efficacy, the experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.

Anticancer Applications of Benzothiazole Compounds

Benzothiazole derivatives have exhibited potent cytotoxic and antiproliferative activities against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in cancer cell growth, survival, and apoptosis.[2][3]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected benzothiazole compounds against different cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 Value | Reference |

| Phortress (NSC 710305) | Ovarian, Colon, Renal | - | [4] |

| DF 203 | Various | - | [4] |

| Compound 3s | - | - | [5] |

| Compound 4b | - | Ki = 0.012 µM (H3R) | [5] |

| Compound 4f | - | IC50 = 23.4 ± 1.1 nM (AChE), 40.3 ± 1.7 nM (MAO-B) | [6][7] |

| Compound 4a | - | IC50 = 56.3 ± 2.5 nM (AChE) | [6] |

| Compound 4d | - | IC50 = 89.6 ± 3.2 nM (AChE) | [6] |

| Compound 4g | - | IC50 = 36.7 ± 1.4 nM (AChE) | [6] |

| Compound 4h | - | IC50 = 64.9 ± 2.9 nM (AChE) | [6] |

| Compound 4k | - | IC50 = 102.5 ± 4.8 nM (AChE) | [6] |

| Compound 4m | - | IC50 = 27.8 ± 1.0 nM (AChE) | [6] |

| Compound 4n | - | IC50 = 42.1 ± 1.8 nM (AChE) | [6] |

| Benzothiazole-derived compounds | Hepatocellular Carcinoma (HepG2) | IC50 = 56.98 µM and 59.17 µM | [8] |

Signaling Pathways in Anticancer Activity

Two of the most well-documented mechanisms through which benzothiazole derivatives exert their anticancer effects are the inhibition of the PI3K/Akt signaling pathway and the induction of the intrinsic (mitochondrial) apoptosis pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[2][9] Certain benzothiazole compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[2][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

electronic and structural properties of 2-dimethylamino-benzothiazole

An In-depth Technical Guide on the Electronic and Structural Properties of 2-Dimethylamino-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its molecular characteristics. Benzothiazole and its derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making a thorough understanding of their structure-property relationships crucial for the development of new therapeutic agents.[1][2][3][4][5]

Molecular Structure and Geometry

The structural integrity of 2-dimethylamino-benzothiazole is foundational to its chemical behavior and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its three-dimensional geometry.

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a dimethylamino group substituted at the 2-position.[2] The overall molecule is nearly planar.[6] This planarity facilitates π-π stacking interactions in the solid state, which can influence its material properties.[6]

Geometrical Parameters (Theoretical)

DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's conformation and stability. The following table summarizes key geometrical parameters for a benzothiazole derivative, offering insight into the core structure.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-S | 1.76 |

| C-N (thiazole) | 1.32 - 1.40 |

| C-C (benzene) | 1.38 - 1.41 |

| C-N (amino) | 1.37 |

| Bond Angles (°) ** | |

| C-S-C | 88 - 90 |

| C-N-C (thiazole) | 108 - 110 |

| C-C-C (benzene) | 118 - 122 |

| C-N-C (amino) | 118 |

| Dihedral Angles (°) ** | |

| Benzene-Thiazole | ~0 - 5 |

Note: These are representative values from DFT calculations on benzothiazole derivatives. Actual experimental values may vary slightly.

Electronic Properties

The electronic characteristics of 2-dimethylamino-benzothiazole dictate its reactivity, spectroscopic behavior, and potential for intermolecular interactions. Key electronic properties have been investigated using computational methods.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.[7]

For benzothiazole derivatives, the HOMO-LUMO energy gap is influenced by the nature of the substituents on the benzothiazole ring.[7][8] The dimethylamino group, being an electron-donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and affecting the molecule's electronic absorption spectrum.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical reactivity of the molecule. These include ionization potential, electron affinity, chemical potential, hardness, and softness.[7][8]

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the electrophilic power of a molecule. |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of 2-dimethylamino-benzothiazole. Both experimental and theoretical spectroscopic data contribute to a comprehensive understanding of its structure and electronic transitions.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of the vibrational spectra of benzothiazole derivatives have been performed to assign the characteristic vibrational modes.[7] Key vibrational frequencies include C-H stretching in the aromatic ring, C-N stretching, and C-S stretching.

| Vibrational Mode | Wavenumber Range (cm-1) (Theoretical) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (methyl) | 2900 - 3000 |

| C=N stretching (thiazole) | 1500 - 1600 |

| C-N stretching (amino) | 1300 - 1400 |

| C-S stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with experimental values for related compounds.[7][8]

-

1H NMR: Protons on the benzothiazole ring typically appear in the aromatic region (7.0-8.5 ppm). The methyl protons of the dimethylamino group would appear as a singlet in the upfield region (around 3.0 ppm).

-

13C NMR: The carbon atoms of the benzothiazole ring resonate in the range of 110-160 ppm. The methyl carbons would appear at a higher field.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of benzothiazole derivatives have been studied using Time-Dependent Density Functional Theory (TD-DFT).[7] The absorption bands are typically associated with π→π* and n→π* electronic transitions within the molecule. The presence of the electron-donating dimethylamino group is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzothiazole.

Experimental Protocols

Synthesis of 2-Dimethylamino-benzothiazole

A common route for the synthesis of 2-aminobenzothiazoles involves the condensation of a 2-aminothiophenol with a suitable reagent. For 2-dimethylamino-benzothiazole, a potential synthetic pathway is the reaction of 2-aminothiophenol with dimethylcyanamide. Subsequent N-alkylation of a 2-aminobenzothiazole can also be employed.

Computational Details

The theoretical data presented in this guide are typically obtained using the following computational methodology:

-

Software: Gaussian 09 or similar quantum chemistry software package.[7]

-

Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7][9]

-

Basis Set: A basis set like 6-311G(d,p) is commonly used for geometry optimization and frequency calculations.[7]

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects on the electronic properties.[10]

-

Excited States: Time-Dependent DFT (TD-DFT) is employed for calculating electronic absorption spectra.[7]

Applications in Drug Development

Benzothiazole derivatives are recognized for their broad spectrum of biological activities.[1][2] The 2-amino-benzothiazole scaffold is a key pharmacophore in a number of biologically active compounds. The electronic and structural properties of these molecules are critical for their interaction with biological targets. For instance, the ability to act as a hydrogen bond donor or acceptor, and the overall molecular shape and electronic distribution, can determine the binding affinity to enzymes or receptors. The insights gained from the studies of 2-dimethylamino-benzothiazole can aid in the rational design of new benzothiazole-based drugs with improved efficacy and selectivity.[3][5]

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Laboratory Synthesis Protocol for 2-(Dimethylamino)benzothiazole

Application Note: This document provides a detailed protocol for the laboratory synthesis of 2-(dimethylamino)benzothiazole, a valuable building block in medicinal chemistry and materials science. The described method follows a palladium-catalyzed intramolecular oxidative C-H functionalization pathway, offering an efficient route to the target compound. This protocol is intended for use by trained researchers and scientists in a controlled laboratory setting.

Overview

The synthesis of 2-(dimethylamino)benzothiazole is achieved through a two-step process. The first step involves the preparation of the precursor, N-phenyl-N',N'-dimethylthiourea, from aniline. The second, key step is the palladium-catalyzed intramolecular oxidative cyclization of this thiourea derivative to yield the final product.

Experimental Protocols

Synthesis of N-phenyl-N',N'-dimethylthiourea (Precursor)

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. Alternatively, primary amines can react with carbon disulfide in the presence of a desulfurizing agent. For the synthesis of N-phenyl-N',N'-dimethylthiourea, a straightforward approach is the reaction of phenyl isothiocyanate with dimethylamine.

Materials and Reagents:

-

Phenyl isothiocyanate

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Ethanol or another suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add dimethylamine (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenyl-N',N'-dimethylthiourea as a solid.

Synthesis of 2-(Dimethylamino)benzothiazole

This step utilizes a palladium-catalyzed intramolecular oxidative C-H functionalization/C-S bond formation.

Materials and Reagents:

-

N-phenyl-N',N'-dimethylthiourea

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI) - as a co-catalyst/oxidant

-

Tetrabutylammonium bromide (TBAB) - as an additive

-

Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO) (anhydrous) - as solvent

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add N-phenyl-N',N'-dimethylthiourea (1 equivalent).

-

Add palladium(II) acetate (e.g., 10 mol%), copper(I) iodide (e.g., 50 mol%), and tetrabutylammonium bromide (e.g., 2 equivalents).

-

Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

-

Add the anhydrous solvent mixture (e.g., DMF/DMSO 1:1 v/v).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction for 4-12 hours by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(dimethylamino)benzothiazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-(dimethylamino)benzothiazole via the palladium-catalyzed cyclization. Note: These are representative values and actual results may vary depending on specific reaction conditions and scale.